5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a fluorinated and methyl-substituted derivative of the pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The pyrazolo[3,4-b]pyridine core is a fused bicyclic structure comprising a pyrazole ring fused with a pyridine ring at the 3,4-b positions . The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position enhances its electronic and steric properties, influencing its reactivity, bioavailability, and target interactions.
This compound is of significant interest in drug discovery due to the established pharmacological activities of pyrazolo[3,4-b]pyridines, including anxiolytic, anticancer, antiviral, and anti-inflammatory effects . Its structural features position it as a promising candidate for further optimization in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEALPODAYXJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856889 | |
| Record name | 5-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352398-42-5 | |
| Record name | 5-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Methyl vs. Bulkier Substituents
- 3-Methyl vs. 3-Aryl/Functional Groups :
- The 3-methyl group in the target compound improves lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications (e.g., anxiolytics like Etazolate) .
- Bulkier substituents (e.g., 1-(2-fluorobenzyl) in Vericiguat intermediate, ) enhance selectivity for soluble guanylate cyclase (sGC) activation but may reduce metabolic stability .
Boronic Ester Derivatives
- 3-Methyl-5-boronic acid pinacol ester (CAS 1111637-95-6): Serves as a Suzuki-Miyaura coupling partner for biaryl synthesis. The methyl group stabilizes the boronic ester, improving shelf-life compared to non-methylated analogues .
Biological Activity
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably:
- Inhibition of Kinases : This compound has shown potential as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer signaling pathways. A derivative of this compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibitory activity .
- Anticancer Properties : The pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit antiproliferative effects on various cancer cell lines including A172, U87MG, and A375. These effects are attributed to the compound's ability to interfere with cellular signaling pathways that promote tumor growth .
- Antitubercular Activity : Recent studies have highlighted the effectiveness of certain pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Specific substitutions on the pyrazolo core have been linked to enhanced antitubercular activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:
- Substituent Effects : Variations in substituents at different positions on the pyrazolo ring significantly influence biological activity. For instance, modifications at the C(4) and C(5) positions have been associated with improved selectivity and potency against specific targets like kinases and TBK1 .
- Comparative Analysis : In a study involving 38 synthesized derivatives, most exhibited nanomolar inhibitory activities against TRKA (tropomyosin receptor kinase A), demonstrating the importance of structural modifications in enhancing bioactivity .
Case Study 1: Anticancer Activity
A recent study evaluated a series of 1H-pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. Among them, compound 15y was identified as a potent TBK1 inhibitor with significant antiproliferative effects across multiple cancer cell lines. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics .
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular potential of substituted pyrazolo[3,4-b]pyridines. The derivatives were tested against M. tuberculosis H37Rv strain using an in vitro MABA assay. Results indicated that certain modifications led to promising antituberculotic activity, suggesting a viable pathway for developing new treatments for tuberculosis .
Research Findings Summary Table
| Compound | Target | Activity | IC50 Value | Notes |
|---|---|---|---|---|
| 5-Fluoro-3-methyl | TBK1 | Inhibition | 0.2 nM | Potent inhibitor; good selectivity |
| Compound 15y | Various cancer cell lines | Antiproliferation | Micromolar | Effective against A172, U87MG, A375 |
| Substituted Derivatives | Mycobacterium tuberculosis | Antitubercular | Varies | Promising candidates for further study |
| Compound from Study | TRKA | Inhibition | Nanomolar | Strong activity across multiple targets |
Q & A
Q. Contradictions in data :
- Some studies report high anti-inflammatory activity (IC₅₀ = 50 nM) , while others show weak effects (IC₅₀ > 1 µM). This may stem from assay variability (e.g., cell lines, incubation time) .
Basic: What are the key challenges in purifying this compound?
Answer:
- Low solubility : Fluorinated pyrazolo-pyridines are often insoluble in water. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Byproduct formation : Isomeric mixtures may arise in multi-component reactions. Optimize reaction time (2–6 hours) and temperature (60–80°C) .
Advanced: How are computational models used to predict reactivity?
Answer:
- 3D-QSAR : Correlates substituent electronic profiles with anti-viral activity (e.g., against Lassa virus glycoprotein) .
- Molecular dynamics (MD) : Simulates binding stability to kinases (e.g., 100 ns MD runs show sustained hydrogen bonding with JAK2) .
| Model | Application | Output |
|---|---|---|
| 3D-QSAR | Activity prediction | R² = 0.89 for IC₅₀ values |
| MD simulations | Binding stability | RMSD < 2.0 Å over 100 ns |
Basic: What safety protocols are recommended for handling?
Answer:
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂) at –20°C to prevent decomposition .
Advanced: What emerging applications are reported in patents?
Answer:
- Autoimmune disease : Patents highlight BTK and JAK3 inhibition (WO 2023/046806) .
- Anti-cancer agents : Derivatives show PI3Kδ inhibition (IC₅₀ = 15 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
